![molecular formula C16H21NO6 B13721121 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group The benzo[d][1,3]dioxole moiety is a common structural motif in organic chemistry, often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the use of Boc-protected amino acid ionic liquids, which are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. These protected amino acids are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of Boc-protected amino acids in peptide synthesis is a well-established practice in the pharmaceutical industry. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the interactions of amino acids and peptides with biological systems.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to reveal the free amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)acrylic acid
Uniqueness
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.
Eigenschaften
Molekularformel |
C16H21NO6 |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-11(8-14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
HSEVEYRBERMUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
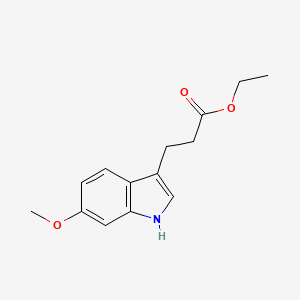
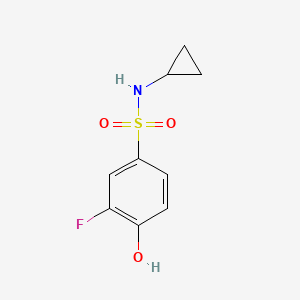
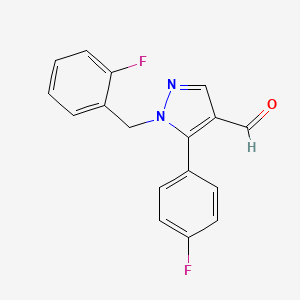
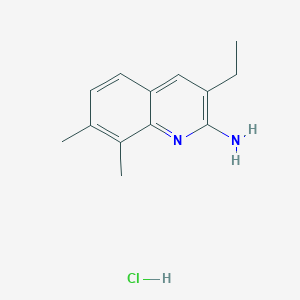

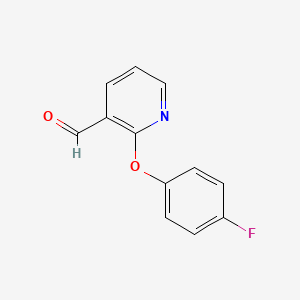
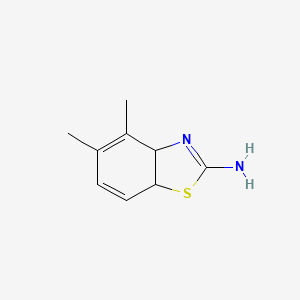
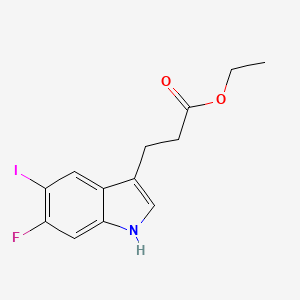
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
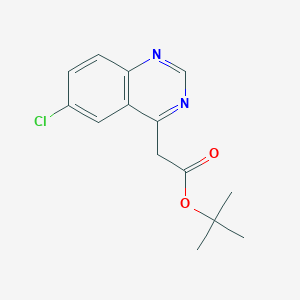
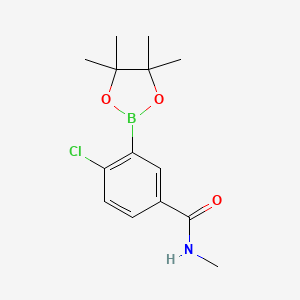

![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
